Stereochemical Control: (6S)-Azide Enables Defined Enantiopurity Essential for Aerobic Antitubercular Activity
The (6S) absolute configuration is a strict prerequisite for aerobic activity against Mycobacterium tuberculosis in the bicyclic nitroimidazooxazine class. The Kim et al. SAR study demonstrated that the analogous (6S)-configured PA-824 (MIC 0.8 µM) is potent, whereas inversion of stereochemistry at the 6-position results in complete loss of aerobic activity. The (6S)-azido precursor provides a defined, single-enantiomer entry point that directly translates to active (6S)-amino and (6S)-amido derivatives, avoiding the need for chiral separation of downstream products [1][2].
| Evidence Dimension | Stereochemical influence on aerobic MIC |
|---|---|
| Target Compound Data | (6S)-azido intermediate: Enantiopure (S) configuration confirmed by specific rotation; used to synthesize (6S)-amino-824 derivatives |
| Comparator Or Baseline | Racemic 6-substituted nitroimidazooxazine or (6R)-configured analog: Inactive against M. tuberculosis under aerobic conditions |
| Quantified Difference | Activity vs. no activity (binary) under aerobic assay conditions; downstream (6S)-amino-824 derivatives show MIC improvements up to 20-fold vs. PA-824 [1] |
| Conditions | M. tuberculosis H37Rv aerobic whole-cell MIC assay (7H9 broth, 7-day incubation); Ddn enzyme kinetics (F420 cofactor) |
Why This Matters
For procurement, specifying the (6S)-azide eliminates the risk of receiving an inactive racemate, ensuring the intermediate is suitable for generating biologically active compounds.
- [1] Kim P, Kang S, Boshoff HI, et al. Structure-activity relationships of antitubercular nitroimidazoles. 2. Determinants of aerobic activity and quantitative structure-activity relationships. J Med Chem. 2009;52(5):1329-1344. View Source
- [2] Thompson AM, Blaser A, Anderson RF, et al. Synthesis, reduction potentials, and antitubercular activity of ring A/B analogues of the bioreductive drug (6S)-2-nitro-6-{[4-(trifluoromethoxy)benzyl]oxy}-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine (PA-824). J Med Chem. 2009;52(3):637-645. View Source
